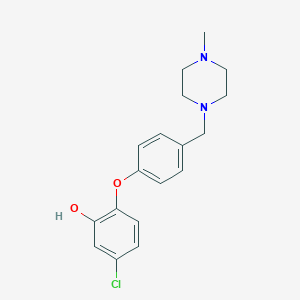

TgENR-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H21ClN2O2 |

|---|---|

Molekulargewicht |

332.8 g/mol |

IUPAC-Name |

5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenoxy]phenol |

InChI |

InChI=1S/C18H21ClN2O2/c1-20-8-10-21(11-9-20)13-14-2-5-16(6-3-14)23-18-7-4-15(19)12-17(18)22/h2-7,12,22H,8-11,13H2,1H3 |

InChI-Schlüssel |

AAAOHZKJEOMMFK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TgENR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii (TgENR). As a critical enzyme in the parasite's type II fatty acid synthesis (FASII) pathway, TgENR is a promising target for novel anti-toxoplasmosis therapeutics. This document details the molecular interactions, kinetic properties, and cellular effects of these inhibitors, with a primary focus on the well-characterized biocide triclosan and its analogues, which serve as archetypal inhibitors for this enzyme.

Core Mechanism of Action

Toxoplasma gondii relies on an apicoplast-localized type II fatty acid synthesis (FASII) pathway, which is biochemically distinct from the type I pathway found in its human host.[1][2] This metabolic divergence makes the enzymes of the FASII pathway, including TgENR, attractive targets for selective drug development.

TgENR catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to its corresponding acyl-ACP.[1] Inhibition of this crucial step disrupts the parasite's ability to synthesize essential fatty acids, which are vital for membrane biogenesis and overall parasite survival. Genetic studies have demonstrated that the loss of FASII function severely compromises parasite growth and leads to defects in apicoplast biogenesis, ultimately resulting in parasite death.

Inhibitors such as triclosan act by specifically targeting the active site of TgENR. The mechanism is not one of non-specific cell membrane disruption but rather a targeted inhibition of a key cellular enzyme.

Molecular Interactions and Binding Kinetics

The inhibitory action of triclosan against TgENR is characterized by a slow, tight-binding mechanism.[2][3] This mode of inhibition involves a two-step process:

-

Formation of a Ternary Complex: Triclosan exhibits a much higher affinity for TgENR when the enzyme is already bound to its cofactor, NAD⁺. This leads to the rapid formation of an initial enzyme-NAD⁺-inhibitor ternary complex.[4]

-

Slow Conformational Change: Following the initial binding, the ternary complex undergoes a slow conformational change to a more stable, tightly bound state. This structural rearrangement involves the ordering of a flexible loop region that flanks the active site, effectively trapping the inhibitor.[2][3] This results in a very slow dissociation rate for the inhibitor, leading to potent and prolonged inhibition.

Kinetic studies on the homologous enzyme from E. coli have determined the dissociation constant (Kᵢ) for triclosan to be in the picomolar range, highlighting its high affinity for the ENR-NAD⁺ complex.[4]

Structural Basis of Inhibition

The crystal structure of T. gondii ENR in a complex with NAD⁺ and triclosan has been solved, providing detailed insights into the molecular basis of its inhibition.[3][5][6] Key features of this interaction include:

-

Binding Pocket: Triclosan binds in the active site pocket, occupying the space where the enoyl-ACP substrate would normally bind.

-

Key Residues: The inhibitor is held in place by a network of interactions with specific amino acid residues lining the binding pocket and with the NAD⁺ cofactor.[1]

-

Conformational Ordering: A significant observation from the crystal structure is the ordering of a substrate-binding loop upon triclosan binding. In the apo form of the enzyme, this loop is disordered. Its stabilization in the presence of the inhibitor contributes to the slow-tight binding mechanism.[2][3]

The structural differences between the active sites of apicomplexan ENR and their bacterial and human counterparts offer opportunities for the rational design of parasite-specific inhibitors with improved selectivity and efficacy.[2][3]

Quantitative Data on TgENR Inhibitors

The following table summarizes the inhibitory potency of triclosan and several of its analogues against the recombinant TgENR enzyme (IC₅₀) and the growth of T. gondii tachyzoites in cell culture (MIC₅₀).

| Compound | Recombinant TgENR IC₅₀ (nM) | T. gondii Growth MIC₅₀ (µM) | Host Cell Cytotoxicity (at 10 µM) | Reference |

| Triclosan | < 20 | 2.8 | No effect | [1] |

| Compound 5 | Not Reported | 3.5 | No effect | [1] |

| Compound 8 | Not Reported | 2.5 | No effect | [1] |

| Compound 9 | Not Reported | 2.4 | No effect | [1] |

| Compound 10 | Not Reported | 2.3 | No effect | [1] |

| Compound 15 | Not Reported | 1.6 | No effect | [1] |

| Compound 16 | Not Reported | 2.3 | No effect | [1] |

| Compound 17 | Not Reported | 2.5 | No effect | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TgENR inhibitors are provided below.

Recombinant TgENR Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant TgENR. The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant TgENR

-

NADH

-

Crotonyl-CoA (substrate)

-

Tricine buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 100 mM Tricine buffer, pH 7.4.

-

Prepare a 10 mM stock solution of NADH in Tricine buffer.

-

Prepare a 10 mM stock solution of crotonyl-CoA in Tricine buffer.

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

In each well of a 96-well plate, add the following components to a final volume of 200 µL:

-

Tricine buffer (to final concentration of 50 mM)

-

NADH (to final concentration of 100 µM)

-

Purified recombinant TgENR (concentration to be optimized for a linear reaction rate)

-

Test compound at various concentrations (or DMSO for control wells).

-

-

Mix the components gently and pre-incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding crotonyl-CoA to a final concentration of 50 µM.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Toxoplasma gondii Growth Inhibition Assay (β-Galactosidase Reporter Assay)

This cell-based assay quantifies the inhibition of parasite proliferation within a host cell monolayer. It utilizes a transgenic T. gondii strain that expresses the bacterial enzyme β-galactosidase, providing a colorimetric readout for parasite viability.[7][8]

Materials:

-

Human foreskin fibroblast (HFF) cells

-

T. gondii tachyzoites (RH strain expressing β-galactosidase)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution

-

Triton X-100 lysis buffer

-

96-well clear, flat-bottom tissue culture plates

-

Microplate reader capable of reading absorbance at 570-595 nm

Procedure:

-

Prepare Host Cell Monolayers:

-

Seed HFF cells into 96-well plates and grow them until they form a confluent monolayer.

-

-

Parasite Infection:

-

Compound Treatment:

-

After the 1-hour infection period, remove the medium and add fresh medium containing serial dilutions of the test compounds.[1] The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid host cell toxicity.[1]

-

Include wells with parasites and no compound (positive control for growth) and uninfected HFF cells (background control).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator to allow for multiple rounds of parasite replication.[1]

-

-

Assay Development:

-

After the incubation period, add a solution containing CPRG and Triton X-100 to each well. Triton X-100 lyses the host cells and parasites, releasing the β-galactosidase.

-

Incubate the plates at 37°C for several hours (e.g., 4-6 hours) or until a robust color change is observed in the positive control wells. The β-galactosidase will cleave the CPRG substrate, producing a red-colored product.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at a wavelength of 570-595 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the uninfected control wells.

-

Calculate the percent inhibition of parasite growth for each compound concentration relative to the untreated infected wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the MIC₅₀ (or EC₅₀) value.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core pathways and experimental processes described in this guide.

Caption: The Toxoplasma gondii Type II Fatty Acid Synthesis (FASII) Pathway.

Caption: Workflow for the spectrophotometric TgENR enzyme inhibition assay.

Caption: Workflow for the β-galactosidase-based parasite growth inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Kinetic and structural characteristics of the inhibition of enoyl (acyl carrier protein) reductase by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression, purification and preliminary crystallographic analysis of the Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target of TgENR-IN-1: A Deep Dive into Its Molecular Mechanism

For Immediate Release

[CITY, State] – [Date] – In a significant advancement for anti-parasitic drug development, researchers have definitively identified the molecular target of the inhibitor TgENR-IN-1 as the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway, which is essential for the survival of the Toxoplasma gondii parasite.[1][2] The selective inhibition of TgENR by compounds like this compound presents a promising therapeutic window, as the FASII pathway is absent in humans, who utilize a type I fatty acid synthesis pathway.[2][3]

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness, particularly in immunocompromised individuals and during pregnancy. Current treatments are often limited by toxicity and hypersensitivity issues, highlighting the urgent need for novel therapeutic strategies.[1] The discovery and characterization of potent and selective inhibitors of essential parasite enzymes like TgENR are therefore of paramount importance.

This compound and its analogs, derived from the well-known biocide triclosan, have demonstrated potent inhibitory activity against recombinant TgENR and have been shown to be effective against the parasite in both in vitro and in vivo models.[1] The mechanism of action involves the inhibitor binding to the TgENR enzyme, thereby blocking its function in the final reductive step of fatty acid chain elongation.[2]

Quantitative Analysis of Inhibitor Potency

The efficacy of various triclosan analogs, including compounds structurally related to this compound, has been quantified through enzymatic and parasite growth inhibition assays. The half-maximal inhibitory concentration (IC₅₀) and, in some cases, the dissociation constant (Kd), are key metrics for evaluating and comparing the potency of these inhibitors.

| Compound Class | Target | IC₅₀ | Parasite Growth Inhibition (MIC₉₀) | Reference |

| Triclosan Analogs | Recombinant TgENR | <20 nM to low µM | ≤6 µM | [1][2] |

| Potent Inhibitors | TgENR/NAD+ complex | Low femtomolar (Kd) | Not specified | [2][3][4] |

Experimental Protocols

The identification and characterization of TgENR as the target of these inhibitors have been underpinned by a series of robust experimental methodologies.

Recombinant TgENR Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the purified TgENR enzyme.

Methodology:

-

Recombinant TgENR is expressed and purified.

-

The enzymatic activity of a fixed concentration of TgENR (e.g., 20 nM) is measured in the presence of varying concentrations of the inhibitor (e.g., from 0.2 µM to 20 µM).[1]

-

The assay typically follows the NADH-dependent reduction of a substrate.

-

The rate of reaction is monitored, and the IC₅₀ value is calculated by fitting the dose-response data to a suitable equation.

Thermal Shift Assay (TSA)

Objective: To directly measure the binding affinity (dissociation constant, Kd) of inhibitors to TgENR and to elucidate the mode of action.[2][3]

Methodology:

-

Recombinant TgENR is mixed with a fluorescent dye that binds to unfolded proteins.

-

The inhibitor compound is added to the mixture.

-

The temperature is gradually increased, causing the protein to unfold.

-

The fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

The binding of an inhibitor stabilizes the protein, leading to an increase in its Tm. The magnitude of this "thermal shift" is proportional to the binding affinity.

-

This assay can also be used to determine the influence of cofactors like NAD⁺ or NADH on inhibitor binding.[2][3] Researchers have found that many potent inhibitors bind to a TgENR-NAD⁺ complex.[2][3]

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.

Caption: Inhibition of the T. gondii FASII pathway by this compound.

Caption: Workflow for identifying and characterizing TgENR inhibitors.

The focused effort on targeting the TgENR enzyme within the essential FASII pathway of Toxoplasma gondii represents a rational and highly promising approach to developing new and effective treatments for toxoplasmosis. The detailed characterization of inhibitors like this compound provides a solid foundation for future drug development endeavors.

References

- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discrimination of potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase by a thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to TgENR-IN-1: A Novel Inhibitor of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular parasite, is a global health concern. The emergence of drug resistance and the limitations of current therapies necessitate the discovery of novel therapeutic agents. The type II fatty acid synthesis (FASII) pathway, housed within the parasite's apicoplast, is essential for its survival and presents a validated drug target. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (ENR), which is absent in the human host. This technical guide focuses on TgENR-IN-1, a potent and selective inhibitor of Toxoplasma gondii ENR (TgENR). This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative efficacy and potency data, detailed experimental protocols for its characterization, and the synthesis of related compounds. The information presented herein is intended to facilitate further research and development of TgENR inhibitors as a promising new class of anti-toxoplasmosis drugs.

Introduction: The Imperative for Novel Anti-Toxoplasma Agents

Toxoplasma gondii infection can lead to severe clinical manifestations, particularly in immunocompromised individuals and during congenital transmission. Current treatments are often associated with significant side effects and are not effective against the chronic cyst stage of the parasite. The parasite's unique metabolic pathways, such as the apicoplast-localized FASII pathway, offer attractive targets for the development of selective inhibitors with improved therapeutic profiles.

The FASII pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biogenesis and parasite proliferation.[1] This pathway is distinct from the type I fatty acid synthase system found in humans, making enzymes within the FASII pathway ideal targets for selective inhibition. One of the most promising targets within this pathway is the enoyl-acyl carrier protein reductase (TgENR), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.

This compound: A Potent Inhibitor of Toxoplasma gondii ENR

While "this compound" is an internal designation, this guide will use a well-characterized triclosan analog, Compound 16c from the work of Freundlich et al. (2013), as a representative potent inhibitor of TgENR to illustrate the key concepts and methodologies.[2] This compound demonstrates significant activity against both the isolated enzyme and the parasite itself.

Mechanism of Action

This compound (represented by Compound 16c) is a slow, tight-binding inhibitor of TgENR. It forms a stable ternary complex with the enzyme and its cofactor, NAD⁺. The diphenyl ether scaffold of the inhibitor mimics the binding of the natural substrate, enoyl-ACP, in the active site of TgENR. The modifications on the triclosan scaffold enhance the binding affinity and specificity for the parasite enzyme over its bacterial homologues.

Quantitative Data

The following tables summarize the in vitro activity of Compound 16c against recombinant TgENR and Toxoplasma gondii tachyzoites.

Table 1: Enzymatic Inhibition of Recombinant TgENR by Compound 16c [2]

| Parameter | Value |

| IC50 (nM) | 26 |

Table 2: In Vitro Anti-parasitic Activity of Compound 16c against T. gondii Tachyzoites [2]

| Parameter | Value |

| IC50 (nM) | 250 |

| Host Cell Cytotoxicity (CC50 against HFF cells) | > 10,000 nM |

| Selectivity Index (CC50/IC50) | > 40 |

Signaling Pathways and Experimental Workflows

Toxoplasma gondii Fatty Acid Synthesis (FASII) Pathway

The FASII pathway in the apicoplast is a multi-enzyme complex responsible for the synthesis of fatty acids. The pathway is initiated with the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is then transferred to an acyl carrier protein (ACP) to form malonyl-ACP. A series of condensation, reduction, dehydration, and a final reduction step, catalyzed by TgENR, results in the elongation of the fatty acid chain by two carbons in each cycle.

Caption: The Toxoplasma gondii FASII pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening and Characterization

The identification and characterization of novel TgENR inhibitors typically follow a multi-step workflow. This process begins with a high-throughput screen of a compound library against the recombinant TgENR enzyme. Hits from the primary screen are then validated and their potency determined through dose-response assays. Promising enzymatic inhibitors are subsequently tested for their ability to inhibit the growth of T. gondii in cell culture. Finally, lead compounds are evaluated for their selectivity and potential for further development.

Caption: A typical workflow for the discovery and characterization of TgENR inhibitors.

Experimental Protocols

Toxoplasma gondii Growth Inhibition Assay (β-galactosidase Reporter Assay)

This assay quantifies the inhibitory effect of a compound on the proliferation of T. gondii tachyzoites within a host cell monolayer. It utilizes a transgenic parasite line that expresses β-galactosidase, allowing for a colorimetric readout of parasite viability.[3][4][5][6]

Materials:

-

Human foreskin fibroblasts (HFFs)

-

T. gondii RH strain tachyzoites expressing β-galactosidase (RH-2F)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

96-well clear-bottom tissue culture plates

-

Test compound (this compound) dissolved in DMSO

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

-

Lysis buffer (e.g., 1% Triton X-100 in PBS)

-

Microplate reader

Protocol:

-

Seed HFFs into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in DMEM. The final DMSO concentration should be ≤ 0.5%.

-

Freshly egressed RH-2F tachyzoites are harvested and resuspended in DMEM.

-

Remove the culture medium from the HFF monolayer and infect with approximately 1 x 10³ tachyzoites per well.

-

Immediately add the serially diluted test compound to the infected wells. Include a no-drug control (vehicle only) and a positive control (e.g., pyrimethamine).

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

After incubation, add lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the host cells and release the parasites.

-

Add CPRG solution to each well and incubate at 37°C until a yellow color develops in the no-drug control wells (typically 1-4 hours).

-

Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate) if necessary.

-

Read the absorbance at 570-595 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-drug control and determine the IC50 value by non-linear regression analysis.

Recombinant TgENR Inhibition Assay (Spectrophotometric Assay)

This assay measures the enzymatic activity of recombinant TgENR by monitoring the oxidation of NADH at 340 nm. The decrease in absorbance is proportional to the enzyme's activity.

Materials:

-

Purified recombinant TgENR

-

NADH

-

Crotonyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM DTT)

-

96-well UV-transparent plates

-

Test compound (this compound) dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-CoA in a 96-well plate.

-

Add serially diluted test compound to the wells. Include a no-inhibitor control (vehicle only).

-

Initiate the reaction by adding a final concentration of 11.6 nM of recombinant TgENR to each well.[7]

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

-

Determine the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

-

Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by non-linear regression analysis.

Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry (DSF), is used to confirm the direct binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm) upon ligand binding.[8][9][10]

Materials:

-

Purified recombinant TgENR

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

-

Test compound (this compound) dissolved in DMSO

-

Real-time PCR instrument with a melt curve analysis module

Protocol:

-

Prepare a master mix containing recombinant TgENR and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 5-10 µM, and the final dye concentration is 5x.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add the test compound at various concentrations to the wells. Include a no-ligand control (vehicle only).

-

Seal the plate and centrifuge briefly to remove any bubbles.

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.5-1.0°C/minute, and fluorescence readings taken at each temperature increment.

-

Analyze the resulting fluorescence data to determine the Tm for each condition. The Tm is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the melt curve.

-

A significant positive shift in the Tm in the presence of the compound indicates stabilization of the protein upon binding.

Synthesis of Triclosan Analogs

The synthesis of triclosan analogs, such as Compound 16c, typically involves a multi-step process. A common approach is the Ullmann condensation reaction to form the diphenyl ether core, followed by modifications to the A and B rings. For example, the synthesis of 5-substituted triclosan analogs often starts with commercially available substituted phenols.[11][12][13][14]

General Synthetic Scheme:

For detailed synthetic procedures, please refer to the supplementary information of the cited literature.[2]

Conclusion

This compound and related compounds represent a promising class of inhibitors targeting the essential FASII pathway of Toxoplasma gondii. This technical guide has provided a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols for the characterization of these inhibitors. The provided information aims to serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and to facilitate the development of novel and effective therapies for toxoplasmosis. The unique characteristics of the apicoplast and its metabolic pathways continue to be a fertile ground for the identification of selective and potent inhibitors against this widespread parasite.

References

- 1. pnas.org [pnas.org]

- 2. An image-based high-content screening for compounds targeting Toxoplasma gondii repurposed inhibitors effective against the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of Toxoplasma gondii expressing beta-galactosidase for colorimetric assessment of drug activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]

- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researcher.manipal.edu [researcher.manipal.edu]

- 12. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Novel Inhibitors Targeting Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase

Introduction

Toxoplasma gondii, a widespread protozoan parasite, poses a significant health threat, particularly to immunocompromised individuals and during congenital infection. The limited availability and associated toxicities of current treatments necessitate the development of novel therapeutic agents. A promising target for drug discovery is the parasite's type II fatty acid synthesis (FASII) pathway, which is essential for the parasite's survival but absent in humans, who utilize a type I fatty acid synthase. Within this pathway, the enoyl-acyl carrier protein reductase (ENR), designated TgENR, catalyzes the final, rate-limiting step in the fatty acid elongation cycle. Its critical role makes it an attractive target for selective inhibition.

While a specific inhibitor designated "TgENR-IN-1" is not prominently documented in publicly available scientific literature, extensive research has been conducted to identify and characterize potent inhibitors of TgENR. This guide provides a comprehensive overview of the discovery, characterization, and synthesis of representative novel TgENR inhibitors, with a focus on triclosan analogs, which have demonstrated significant promise.

Quantitative Data Summary

The following tables summarize the inhibitory activity and other relevant quantitative data for a selection of potent TgENR inhibitors, primarily analogs of triclosan. These compounds have been evaluated for their ability to inhibit the enzymatic activity of recombinant TgENR and the growth of T. gondii tachyzoites.

Table 1: In Vitro Inhibition of TgENR and T. gondii Growth

| Compound | TgENR IC50 (nM) | T. gondii Growth Inhibition IC50 (µM) |

| Triclosan | < 20 | ~ 0.2 |

| Compound 15 (6-triclosan analog) | Data not specified as low nM | Data not specified |

| Compound 17 (6-triclosan analog) | Data not specified as low nM | Data not specified |

| Compound 19 | < 45 (IC90) | ≤ 6 (MIC90) |

Data compiled from multiple studies on triclosan analogs and other novel inhibitors.[1][2][3]

Table 2: Thermal Shift Assay Data for Inhibitor Binding to TgENR

| Compound | Binding to TgENR/NAD+ Complex (Kd) |

| Potent Triclosan Analogs | Low femtomolar range |

The thermal shift assay (TSA) was employed to determine the dissociation constant (Kd) for the most potent inhibitors, providing a more sensitive measure of binding affinity than traditional enzyme inhibition assays.[3][4][5]

Experimental Protocols

Recombinant TgENR Inhibition Assay

This assay spectrophotometrically measures the NADH-dependent reduction of a substrate analog by TgENR.

Methodology:

-

Protein Expression and Purification: Recombinant TgENR is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Assay Buffer: A suitable buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT) is prepared.

-

Reaction Mixture: The reaction mixture contains the assay buffer, a specific concentration of NADH, the substrate (e.g., trans-2-octenoyl-CoA), and the inhibitor compound at varying concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of a defined amount of purified recombinant TgENR.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Toxoplasma gondii Growth Inhibition Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of T. gondii tachyzoites within a host cell monolayer.

Methodology:

-

Cell Culture: Human foreskin fibroblasts (HFFs) or another suitable host cell line are cultured to confluence in 96-well plates.

-

Parasite Infection: The host cell monolayers are infected with freshly harvested T. gondii tachyzoites (e.g., RH strain).

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. Positive (e.g., pyrimethamine) and negative (e.g., DMSO) controls are included.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

-

Quantification of Parasite Growth: Parasite proliferation is quantified using a suitable method, such as a β-galactosidase assay for parasites expressing this reporter gene or by microscopy.

-

Data Analysis: The results are expressed as a percentage of the growth observed in the negative control. The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.

Thermal Shift Assay (TSA)

TSA is used to measure the binding of inhibitors to TgENR by detecting changes in the protein's thermal stability upon ligand binding.

Methodology:

-

Reaction Setup: A reaction mixture containing purified TgENR, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the inhibitor at various concentrations is prepared in a suitable buffer. The dependence on cofactors like NAD+ or NADH can also be assessed by their inclusion in the mixture.[4][5]

-

Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for each condition. An increase in the Tm in the presence of an inhibitor indicates stabilization of the protein due to ligand binding. The dissociation constant (Kd) can be calculated from the changes in Tm at different inhibitor concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Type II Fatty Acid Synthesis (FASII) pathway in T. gondii, highlighting the role of TgENR.

Caption: A generalized workflow for the discovery and development of TgENR inhibitors.

References

- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: TgENR-IN-1 as a Potent Anti-Toxoplasmosis Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular parasite, is a significant global health concern, causing severe disease in immunocompromised individuals and during congenital infections. Current therapeutic options are limited by toxicity and a lack of efficacy against the chronic cyst stage of the parasite. The parasite's type II fatty acid synthesis (FASII) pathway, which is absent in humans, presents a promising target for novel drug development. A key enzyme in this pathway, the enoyl-acyl carrier protein reductase (TgENR), is essential for parasite survival. This document provides a comprehensive technical overview of a potent class of TgENR inhibitors, exemplified by compounds developed from the triclosan scaffold, as potential anti-toxoplasmosis agents. We detail their mechanism of action, present quantitative efficacy data, outline key experimental protocols for their evaluation, and visualize the underlying biological and experimental frameworks.

Introduction: The Unmet Need in Toxoplasmosis Treatment

Toxoplasma gondii infects up to one-third of the global population, establishing a lifelong chronic infection.[1][2] While often asymptomatic in healthy individuals, toxoplasmosis can lead to life-threatening encephalitis in immunocompromised patients and cause severe congenital defects, including abortion and neonatal death, if acquired during pregnancy.[1][3] The current standard of care, typically a combination of pyrimethamine and sulfadiazine, is associated with significant side effects and does not eradicate the latent bradyzoite cysts that are responsible for reactivation of the disease.[2][4] This highlights the urgent need for new, safer, and more effective anti-toxoplasmosis therapies.[4][5]

The Target: Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR)

A validated and highly attractive target for anti-toxoplasmal drug discovery is the parasite's prokaryotic-like type II fatty acid synthesis (FASII) pathway, which is housed within a unique plastid organelle called the apicoplast.[3][4] This pathway is essential for the parasite's survival and is distinct from the type I fatty acid synthesis system found in humans, minimizing the potential for on-target host toxicity.[3][4]

The enoyl-acyl carrier protein reductase (ENR) enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH-dependent reduction of an enoyl-acyl carrier protein (ACP) substrate.[3][4] Inhibition of TgENR disrupts the FASII pathway, leading to parasite growth arrest.[6][7] The biocide triclosan is a well-established, potent inhibitor of ENR enzymes and has served as a foundational scaffold for the development of more specific and potent anti-parasitic agents.[3][6][8]

Mechanism of Action of Triclosan-Based TgENR Inhibitors

Structural and kinetic studies have elucidated the mechanism by which triclosan and its analogs inhibit TgENR. These compounds act as slow, tight-binding inhibitors.[6][7] The inhibitor binds to the enzyme's active site, forming a stable ternary complex with the NAD⁺ cofactor.[6][7] This binding induces a conformational change in a flexible loop region that flanks the active site, effectively trapping the inhibitor and preventing substrate access.[6][7] This mechanism results in potent, time-dependent inhibition of enzyme activity.

dot

Caption: Inhibition of TgENR by a triclosan-based inhibitor.

Quantitative Data Presentation

Structure-based drug design efforts, using triclosan as a lead compound, have yielded a series of potent analogs with improved efficacy and drug-like properties.[8] The tables below summarize the quantitative data for representative potent inhibitors from this class.

Table 1: In Vitro Efficacy of Lead TgENR Inhibitors

| Compound | Recombinant TgENR IC₅₀ (nM) | T. gondii Tachyzoite IC₅₀ (nM) | Host Cell Toxicity | Reference |

| Triclosan | < 20 | ~200 | Low | [3] |

| 16a | 43 | 250 | Not apparent | [8] |

| 16c | 26 | 250 | Not apparent | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Protective Efficacy

| Compound Class | Animal Model | Outcome | Reference |

| Novel ENR Inhibitors | Mouse | Two compounds protected mice from T. gondii infection. | [4] |

Key Experimental Protocols

The evaluation of novel TgENR inhibitors involves a tiered screening approach, progressing from enzymatic assays to cell-based and finally in vivo models.

Recombinant TgENR Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the purified TgENR enzyme.

-

Protein Expression and Purification: The gene for T. gondii ENR is cloned and expressed in a suitable system (e.g., E. coli). The recombinant protein is then purified to homogeneity.

-

Enzyme Assay: The assay measures the rate of NADH oxidation, which is coupled to the reduction of a surrogate substrate, such as crotonyl-CoA.[4]

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 100mM Na/K phosphate, pH 7.5), 150mM NaCl, 100µM NADH, and a defined concentration of recombinant TgENR (e.g., 20nM).[4]

-

Procedure:

-

Test compounds, dissolved in DMSO, are pre-incubated with the enzyme and NADH mixture.

-

The reaction is initiated by the addition of the crotonyl-CoA substrate.

-

The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically over time.

-

-

Data Analysis: The initial reaction velocity is calculated. The percent inhibition is determined relative to a DMSO control. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

In Vitro Parasite Growth Inhibition Assay

This cell-based assay determines the efficacy of a compound against intracellular T. gondii tachyzoites.

-

Cell Culture: A confluent monolayer of host cells (e.g., human foreskin fibroblasts, HFFs) is prepared in microtiter plates (e.g., 96- or 384-well).[5][9]

-

Parasite Infection: Host cells are infected with transgenic T. gondii tachyzoites that express a reporter protein, such as yellow fluorescent protein (YFP) or luciferase.[5][9]

-

Compound Treatment: Following parasite invasion, the infected monolayers are treated with serial dilutions of the test compounds.

-

Growth Measurement: After a defined incubation period (e.g., 72-96 hours), parasite proliferation is quantified by measuring the reporter signal (fluorescence or luminescence) using a plate reader.[5][9]

-

Data Analysis: The signal from treated wells is normalized to untreated controls. IC₅₀ values are determined from the resulting dose-response curves. Host cell toxicity is concurrently assessed in uninfected host cells treated with the same compound concentrations.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of lead compounds.[10][11][12]

-

Animal Model: Mice (e.g., BALB/c or C57BL/6) are commonly used.[13][14]

-

Infection: Mice are infected intraperitoneally or orally with a lethal dose of a virulent T. gondii strain (e.g., RH or ME49).[11][13]

-

Treatment Regimen: Treatment with the test compound (administered via a relevant route, such as oral gavage) is initiated shortly after infection and continued for a specified duration. A vehicle control group is included.

-

Efficacy Endpoints:

-

Survival: The primary endpoint is often the survival time of treated versus control mice.

-

Parasite Burden: At specific time points, tissues (e.g., brain, spleen, liver) can be harvested to quantify the parasite load using quantitative real-time PCR (qPCR) or bioluminescence imaging (for parasites expressing luciferase).[12][15][16]

-

-

Toxicity Monitoring: Animals are monitored for clinical signs of toxicity, including weight loss and changes in behavior.

Mandatory Visualizations

Signaling Pathway Diagram

dot

Caption: The T. gondii FASII pathway and the point of inhibition by TgENR inhibitors.

Experimental Workflow Diagram

dot

Caption: Workflow for the discovery and evaluation of TgENR inhibitors.

Logical Relationship Diagram

dot

Caption: Logical diagram showing competitive inhibition at the TgENR active site.

Conclusion and Future Directions

The enoyl-acyl carrier protein reductase (TgENR) is a clinically validated and highly promising target for the development of novel anti-toxoplasmosis drugs. Inhibitors based on the triclosan scaffold demonstrate potent activity against both the recombinant enzyme and intracellular parasites, with low host cell toxicity.[3][8] The progression of lead compounds into in vivo models has shown protective effects, underscoring the therapeutic potential of this strategy.[4]

Future work should focus on:

-

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Efficacy Against Bradyzoites: Evaluating the activity of novel TgENR inhibitors against the latent bradyzoite stage of the parasite, which is a critical gap in current therapies.

-

Resistance Studies: Investigating the potential for resistance development and identifying the underlying genetic mechanisms.

-

Combination Therapy: Exploring the synergistic potential of TgENR inhibitors with existing anti-toxoplasmal agents to improve efficacy and reduce the likelihood of resistance.

The continued development of potent and specific TgENR inhibitors represents a rational and promising approach to address the significant unmet medical need in the treatment of toxoplasmosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Toxoplasma gondii effects of XYP1-derived peptides and regulatory mechanisms of XYP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Chemical Inhibitor Efficiency against Intracellular Toxoplasma Gondii Growth Using a Luciferase-Based Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - White Rose Research Online [eprints.whiterose.ac.uk]

- 8. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Growth Assay for Toxoplasma gondii Using Yellow Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models for Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal Models for Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models for Toxoplasma gondii infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The gene expression level of IFN-γR1 and IFN-γR2 in a murine model treated with Toxoplasma gondii and its products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-Time PCR for Quantitative Detection of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Quantitative Real-Time PCR Assay for Detection of Toxoplasma gondii in Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Inhibitor Binding to Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the binding site of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR), a critical enzyme in the parasite's fatty acid synthesis pathway and a validated drug target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate research and development of novel therapeutic agents against toxoplasmosis.

Introduction to TgENR as a Drug Target

Toxoplasma gondii, an obligate intracellular protozoan parasite, is responsible for toxoplasmosis, a disease with significant global morbidity and mortality. Current therapeutic options are limited by issues of toxicity and hypersensitivity, underscoring the urgent need for novel drug development. The type II fatty acid synthesis (FASII) pathway, essential for the parasite but absent in its animal hosts, presents a promising area for targeted drug discovery. Within this pathway, the enoyl-acyl carrier protein reductase (TgENR) catalyzes the final, rate-limiting step and has been validated as a crucial enzyme for parasite survival both in vitro and in vivo. Its essential nature and structural divergence from mammalian fatty acid synthesis enzymes make it an attractive target for selective inhibitors.

Quantitative Analysis of Inhibitor Binding

A series of compounds have been evaluated for their inhibitory activity against recombinant TgENR and their efficacy against T. gondii parasites. The data for selected potent inhibitors, including triclosan and its analogs, are summarized below. These compounds demonstrate significant activity against the enzyme and the parasite, with some showing promising in vivo efficacy.

| Compound | Recombinant TgENR IC90 (nM) | T. gondii MIC90 (µM) | In vivo Efficacy (Mouse Model) |

| Triclosan | - | - | Protective |

| Compound 2 | - | ≤6 | More active than triclosan |

| Compound 19 | <45 | ≤6 | More active than triclosan |

| Compound 50 | - | >50 | Not promising |

| Compound 52 | - | >50 | Not promising |

| Compound 53 | - | >50 | Not promising |

Note: IC90 represents the concentration required to inhibit 90% of the enzyme's activity, while MIC90 is the minimum concentration to inhibit 90% of parasite growth. A dash (-) indicates data not specified in the cited sources.

Structural Insights into the TgENR Binding Site

The crystal structure of TgENR has been determined in its apo form and in complex with the cofactor NAD+ and various inhibitors, providing detailed insights into the architecture of the active site and the mechanism of inhibition.

A key structural feature of TgENR is a flexible loop region that flanks the active site. Upon inhibitor binding, this loop becomes ordered, contributing to a slow, tight-binding inhibition mechanism[1]. This conformational change is a hallmark of the enzyme's interaction with potent inhibitors.

The Triclosan Binding Mode

The structure of TgENR in complex with NAD+ and the well-characterized inhibitor triclosan reveals critical interactions within the binding pocket. Triclosan binds in a non-covalent manner, establishing a network of interactions with key amino acid residues.

Binding of Novel Inhibitors: The Case of Compound 19

To understand the binding of more recently developed inhibitors, the co-crystal structure of TgENR with compound 19 was determined to a resolution of 2.7Å[2]. This structure revealed that these novel inhibitors exploit additional space within the binding pocket that is unique to the parasitic ENR family, offering a basis for designing parasite-specific drugs[2]. Structural comparisons with bacterial and plant ENRs have highlighted important differences in the drug-binding pocket, which can be leveraged for developing selective inhibitors[1].

Experimental Protocols

This section details the methodologies employed in the structural and functional characterization of TgENR and its inhibitors.

Protein Expression and Purification of TgENR

Recombinant TgENR is overexpressed in E. coli and purified to homogeneity. A typical workflow for this process is outlined below.

Caption: Workflow for TgENR Expression and Purification.

Crystallization and X-ray Structure Determination

High-resolution crystal structures of TgENR, both in its apo form and in complex with inhibitors, are obtained through X-ray crystallography.

Crystallization of Apo TgENR: Crystals of apo TgENR can be grown using vapor diffusion methods. For example, crystals were successfully grown in a solution containing 0.1 M Tris pH 8.5 and 25%(v/v) t-butanol[1].

Crystallization of TgENR-Inhibitor Complexes: Two primary methods are used to obtain crystals of protein-ligand complexes:

-

Co-crystallization: The purified protein is incubated with the inhibitor prior to setting up crystallization trials.

-

Soaking: Pre-formed crystals of the apo-protein are soaked in a solution containing the inhibitor.

The general workflow for X-ray crystallography is depicted below.

Caption: General Workflow for X-ray Crystallography.

Enzyme Kinetics and Inhibition Assays

The inhibitory potency of compounds against TgENR is determined using enzyme kinetic assays. These assays typically monitor the oxidation of NADH at 340 nm in the presence of the enzyme, substrate (crotonoyl-CoA), and varying concentrations of the inhibitor. The data are then used to calculate IC50 or IC90 values.

The logical flow for determining inhibitor potency is as follows:

Caption: Workflow for Enzyme Inhibition Assay.

Signaling Pathway Context: Fatty Acid Synthesis in Toxoplasma gondii

TgENR is a component of the FASII pathway located in the apicoplast, a non-photosynthetic plastid found in apicomplexan parasites. This pathway is crucial for the de novo synthesis of fatty acids, which are essential for membrane biogenesis and parasite replication. The inhibition of TgENR disrupts this entire pathway, leading to parasite death.

Caption: The FASII Pathway in Toxoplasma gondii.

Conclusion

The structural and functional data presented in this guide highlight the significant potential of TgENR as a therapeutic target. The detailed understanding of the inhibitor binding site, particularly the conformational changes upon ligand binding and the unique structural features of the parasite enzyme, provides a solid foundation for the structure-based design of novel, potent, and selective anti-toxoplasmosis agents. The experimental protocols outlined herein serve as a practical resource for researchers actively engaged in this critical area of drug discovery.

References

In Vitro Activity of TgENR-IN-1 Against Toxoplasma gondii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of potent inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) of Toxoplasma gondii (TgENR). While the specific compound "TgENR-IN-1" is not explicitly detailed in the available literature, this document synthesizes data from structurally related triclosan analogs that serve as potent inhibitors of this essential enzyme, offering a model for the expected anti-parasitic profile of such a compound.

Toxoplasma gondii is a widespread protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection.[1][2] The parasite relies on a type II fatty acid synthesis (FASII) pathway, which is distinct from the type I pathway found in humans.[3][4][5] This metabolic difference makes the enzymes of the FASII pathway, such as TgENR, attractive targets for novel drug development.[1][3][4][5] TgENR is essential for parasite survival, and its inhibition leads to a disruption of the parasite's lytic cycle.[3][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of various triclosan analogs designed as inhibitors of TgENR. These compounds demonstrate potent activity against both the recombinant TgENR enzyme and the tachyzoite stage of T. gondii, with minimal toxicity to host cells.

Table 1: In Vitro Inhibitory Activity Against Recombinant TgENR

| Compound | IC50 (nM) against TgENR | Reference |

| Triclosan | < 20 | [3] |

| Analog 16a | 43 | [7] |

| Analog 16c | 26 | [7] |

| Other Analogs | 17 - 130 | [7] |

Table 2: In Vitro Anti-parasitic Activity and Cytotoxicity

| Compound | IC50 (µM) against T. gondii Tachyzoites | CC50 (µM) against Human Foreskin Fibroblasts | Selectivity Index (SI = CC50/IC50) | Reference |

| Triclosan | 0.2 | > 10 | > 50 | [3][4] |

| Analog 16a | 0.25 | > 10 | > 40 | [7] |

| Analog 16c | 0.25 | > 10 | > 40 | [7] |

| Analogs 5, 8–10, 15–17 | 1.6 - 3.5 | > 10 | > 2.8 - 6.25 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

TgENR Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TgENR.

-

Protein Expression and Purification : Recombinant TgENR is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Assay Reaction : The assay measures the NADH-dependent reduction of a substrate analog. A typical reaction mixture includes purified TgENR, NADH, and the test compound at various concentrations.

-

Initiation and Measurement : The reaction is initiated by the addition of the substrate (e.g., trans-2-enoyl-ACP). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

In Vitro Parasite Growth Inhibition (Plaque) Assay

This assay assesses the effect of the inhibitor on the lytic cycle of T. gondii tachyzoites.

-

Cell Culture : Human foreskin fibroblast (HFF) cells are grown to confluence in multi-well plates.

-

Parasite Infection : The HFF monolayers are infected with a low number of T. gondii tachyzoites.

-

Compound Treatment : The infected cells are then treated with various concentrations of the test compound. A positive control (e.g., pyrimethamine) and a negative control (vehicle) are included.

-

Incubation : The plates are incubated for a period that allows for multiple rounds of parasite replication and host cell lysis, leading to the formation of visible plaques (zones of dead host cells).

-

Quantification : The plaques are stained (e.g., with crystal violet) and counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle-treated control.

Host Cell Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells used for parasite culture.

-

Cell Seeding : HFF cells are seeded in multi-well plates and allowed to attach and grow.

-

Compound Exposure : The cells are exposed to a range of concentrations of the test compound for a duration similar to the parasite growth inhibition assay.

-

Viability Assessment : Cell viability is measured using a suitable method, such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.

-

Data Analysis : The absorbance readings are plotted against the compound concentration to generate a dose-response curve. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for evaluating the in vitro efficacy of TgENR inhibitors.

Signaling Pathway: Inhibition of the FASII Pathway in T. gondii

Caption: Inhibition of the T. gondii FASII pathway by this compound.

References

- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxoplasma gondii effectors are master regulators of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discrimination of potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase by a thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of triclosan scaffold in search of improved inhibitors for enoyl-acyl carrier protein (ACP) reductase in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary Toxicity and Preclinical Evaluation of Novel Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase (TgENR) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide synthesizes preliminary toxicity and efficacy data for potent inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). As specific data for a compound designated "TgENR-IN-1" is not publicly available, this document utilizes data from representative potent TgENR inhibitors, referred to as "representative compounds" (such as compounds 16a, 16c, 2, and 19 mentioned in the scientific literature), to provide a comprehensive overview of the expected preclinical evaluation process and potential toxicity profile for a novel agent in this class.

Introduction

Toxoplasma gondii is a widespread protozoan parasite that can cause significant morbidity and mortality, particularly in immunocompromised individuals and during congenital infection.[1] Current treatments for toxoplasmosis are often limited by toxicity and hypersensitivity issues, highlighting the urgent need for novel therapeutic agents.[1][2] The type II fatty acid synthesis (FASII) pathway, present in the parasite's apicoplast but absent in humans, offers a promising target for selective drug development.[2] Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in this pathway, and its inhibition leads to parasite death.[2] This guide provides a technical overview of the preliminary toxicity studies for potent and selective inhibitors of TgENR, outlining key experimental protocols, presenting available data, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

TgENR inhibitors, such as the well-studied biocide triclosan and its more potent analogs, act by binding to the active site of the TgENR enzyme.[2][3] This binding is often slow and tight, leading to the potent inhibition of the enzyme's function, which is to catalyze the final reductive step in each cycle of fatty acid elongation.[3] By disrupting the FASII pathway, these inhibitors prevent the synthesis of essential fatty acids required for parasite membrane formation and survival, ultimately leading to parasite growth arrest.[2]

References

- 1. Identification and Development of Novel Inhibitors of Toxoplasma gondii Enoyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discrimination of Potent Inhibitors of Toxoplasma gondii Enoyl-Acyl Carrier Protein Reductase by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of Toxoplasma gondii and Plasmodium falciparum enoyl acyl carrier protein reductase and implications for the development of antiparasitic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enoyl-Acyl Carrier Protein Reductase (ENR) Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of ENR in Bacterial Fatty Acid Synthesis

The Enoyl-Acyl Carrier Protein Reductase (ENR) is a critical enzyme that catalyzes the final and rate-limiting step in each elongation cycle of the type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for the biosynthesis of fatty acids, which are indispensable components of bacterial cell membranes. ENR catalyzes the NADH or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[2]

Significant structural and organizational differences exist between the bacterial FAS-II system and the mammalian type I fatty acid synthesis (FAS-I) system.[3][4] In bacteria, the enzymes of the FAS-II pathway are expressed as discrete, soluble proteins, whereas in mammals, they are integrated into a single large multifunctional polypeptide.[2] This fundamental difference, coupled with the essentiality of ENR for the survival of many pathogenic bacteria, makes it a highly attractive and validated target for the development of narrow-spectrum antibacterial agents.[5][6] Prominent examples of ENR inhibitors include the frontline anti-tuberculosis drug isoniazid and the broad-spectrum biocide triclosan.[7][8]

The ENR Catalytic Reaction and Pathway

The core function of ENR is to reduce the double bond in trans-2-enoyl-ACP, thereby elongating the fatty acid chain by two carbons in each cycle of the FAS-II pathway. The reaction utilizes a hydride from NADH or NADPH as the reducing agent.[9] The catalytic mechanism typically involves a tyrosine residue acting as a proton donor to the enolate intermediate formed after hydride attack, and a lysine residue that stabilizes the transition state.[2]

Diversity of Bacterial ENR Enzymes

While ENR's function is conserved, there is a surprising diversity in its protein structure and classification across different bacterial species.[1][10] This diversity has implications for the spectrum of activity of ENR inhibitors. The major families of ENR enzymes include:

-

FabI: The most studied ENR type, FabI is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[9] It is found in many gram-negative and gram-positive bacteria, including Escherichia coli and Staphylococcus aureus.[3] The mycobacterial homolog, InhA, is the target of isoniazid.[11]

-

FabK: Structurally unrelated to FabI, FabK is a flavin mononucleotide (FMN)-dependent enzyme with a TIM barrel structure.[12] It is found in species like Streptococcus pneumoniae.[12] The presence of FabK can confer resistance to FabI-specific inhibitors like triclosan.[7]

-

FabL: A FabI homolog found in Bacillus subtilis, FabL exhibits sufficient similarity to FabI that some inhibitors may target both.[3]

-

FabV: A more recently discovered ENR type that is also a member of the SDR family but is significantly larger than typical FabI enzymes.[13]

Some bacterial species, such as Enterococcus faecalis, possess both FabI and FabK, providing functional redundancy that can be a challenge for drug development.[3]

ENR as a Premier Antibacterial Drug Target

ENR is considered an excellent target for antibacterial drug discovery for several key reasons:

-

Essentiality: The ENR-encoding genes are essential for the viability of numerous pathogenic bacteria.[9][3]

-

Conservation: The enzyme's sequence is well-conserved across many bacterial species, allowing for the potential development of broad-spectrum agents.[5]

-

Selectivity: The stark differences between the bacterial FAS-II and mammalian FAS-I systems reduce the likelihood of inhibitors having off-target effects on the human host, promising a high therapeutic index.[3][4]

-

Clinical Validation: The clinical success of isoniazid against Mycobacterium tuberculosis and the widespread use of triclosan confirm that inhibiting ENR is an effective antibacterial strategy.[7][12]

Mechanism of Action of Key Inhibitors

Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[14] The activated form of INH then covalently attaches to the NAD+ cofactor, forming an INH-NAD adduct. This adduct acts as a potent, slow-onset inhibitor of the M. tuberculosis ENR, InhA, by mimicking the natural NADH cofactor but blocking the catalytic reaction.[11][14]

Triclosan: This broad-spectrum biocide is a potent inhibitor of FabI.[8] Crystal structures have revealed that triclosan, in the presence of NAD+, binds specifically and non-covalently to the ENR active site, forming a stable ternary complex (ENR-NAD+-triclosan) that prevents the natural enoyl-ACP substrate from binding.[8]

Quantitative Data: ENR Inhibitors

The development of novel ENR inhibitors is an active area of research. High-throughput screening and rational drug design have identified multiple chemical classes with potent activity against various bacterial ENRs.[3][7]

| Inhibitor Class | Compound Example | Target Enzyme | IC₅₀ | Target Organism | MIC (μg/mL) | Reference |

| Diphenyl Ethers | Triclosan | S. aureus FabI | ~50 nM | S. aureus | - | [12] |

| Thio-pyridines | GTC-330346 | Purified ENR | 3-25 µM | B. subtilis | 8 | [3] |

| Imidazoles | 1,4-disubstituted | E. coli ENR | ~4 µM | S. aureus | 8 | [3] |

| Arylamides | Library Hit | M. tb InhA | 90 nM | M. tuberculosis | - | [11] |

| Novel Scaffolds | Fab-001 | S. aureus FabI | 12 nM | S. aureus (incl. MRSA) | - | [4] |

| Fab-001 | E. coli FabI | 58 nM | E. coli | - | [4] |

Note: IC₅₀ (50% inhibitory concentration) measures in vitro enzyme inhibition, while MIC (minimum inhibitory concentration) measures whole-cell bacterial growth inhibition. Direct comparison requires caution.

Experimental Protocols

Protocol for Recombinant ENR (FabI) Expression and Purification

This protocol describes the expression and purification of His-tagged E. coli FabI for use in enzymatic and inhibition assays.

-

Cloning: Subclone the E. coli fabI gene into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag and a thrombin cleavage site.

-

Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with appropriate antibiotic selection (e.g., kanamycin) and incubate overnight at 37°C.

-

Expression:

-

Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture for 4-6 hours at 30°C or overnight at 18°C.

-

-

Harvesting and Lysis:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

-

Incubate on ice for 30 minutes, then sonicate the suspension on ice until no longer viscous.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged FabI protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Verification and Storage:

-

Analyze eluted fractions by SDS-PAGE to confirm purity and size (~28 kDa for E. coli FabI).

-

Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Determine protein concentration (e.g., via Bradford assay), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

-

Protocol for a Spectrophotometric ENR Activity Assay

This assay measures ENR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

-

Reagents:

-

Assay Buffer: 100 mM sodium phosphate pH 7.5, 1 mM β-mercaptoethanol.

-

Enzyme Stock: Purified ENR (FabI) diluted in assay buffer to a working concentration (e.g., 100 nM).

-

NADH Stock: 10 mM NADH in assay buffer.

-

Substrate Stock: 5 mM crotonyl-CoA (a common substrate analog for enoyl-ACP) in water.

-

-

Procedure:

-

Set up a UV-transparent 96-well plate or cuvettes.

-

Prepare a reaction mixture in a final volume of 200 µL containing:

-

150 µM NADH

-

100 µM Crotonyl-CoA

-

5-10 nM ENR enzyme

-

Assay buffer to final volume.

-

-

For inhibitor studies, pre-incubate the enzyme with the test compound for 10-15 minutes before initiating the reaction.

-

Initiate the reaction by adding the final component (typically the substrate, crotonyl-CoA, or the enzyme).

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor (DMSO) control.

-

Determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.

-

Workflow for High-Throughput Screening (HTS) of ENR Inhibitors

HTS is essential for identifying novel inhibitor scaffolds from large chemical libraries.

Conclusion

The enoyl-acyl carrier protein reductase pathway remains a cornerstone of antibacterial research and development. Its essential role in bacterial physiology and its divergence from mammalian metabolic pathways provide a solid foundation for selective drug design.[3][6] While the diversity of ENR enzymes across different species presents a challenge, it also offers an opportunity for the development of both narrow-spectrum agents tailored to specific pathogens and broad-spectrum inhibitors that target conserved features. Continued investigation into the structure, function, and inhibition of this pathway, aided by the robust experimental protocols outlined herein, will be crucial for discovering the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Diversity in enoyl-acyl carrier protein reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

- 6. Enoyl acyl carrier protein reductase inhibitors: an updated patent review (2011 - 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diversity in enoyl-acyl carrier protein reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to Enoyl-Acyl Carrier Protein Reductase (ENR) as a Drug Target in Apicomplexan Parasites